molecular formula C149H221N37O49 B612316 923950-08-7 CAS No. 923950-08-7

923950-08-7

Numéro de catalogue: B612316
Numéro CAS: 923950-08-7
Poids moléculaire: 3314.6 g/mol
Clé InChI: HPNPLWNTQBSMAJ-FBXRENMFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dulaglutide (CAS: 923950-08-7), marketed under the brand name Trulicity®, is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1RA) developed by Eli Lilly and Company. It is approved for the treatment of type 2 diabetes mellitus (T2DM) to improve glycemic control in adults when used alongside diet and exercise .

Méthodes De Préparation

Recombinant Synthesis and Structural Design

Dulaglutide is a fusion protein comprising two identical polypeptide chains. Each chain contains a modified human GLP-1 analog (90% homologous to native GLP-1) covalently linked to a human immunoglobulin G4 (IgG4) Fc fragment via a 16-amino acid peptide linker . The structural design optimizes pharmacokinetics by conferring resistance to dipeptidyl peptidase-4 (DPP-4) degradation and prolonging half-life through Fc-mediated slow clearance .

Genetic Engineering and Vector Construction

The gene encoding dulaglutide was synthesized to include sequences for the GLP-1 analog, linker, and engineered IgG4 Fc domain. Substitutions at positions 8 (Ala→Gly), 22 (Gly→Glu), and 36 (Arg→Gly) in the GLP-1 sequence enhance stability and reduce immunogenicity . The construct was cloned into a plasmid vector under the control of a constitutive promoter, followed by transfection into a proprietary Chinese hamster ovary (CHO) cell line adapted for serum-free suspension culture .

Cell Line Development

A master cell bank (MCB) was established from a single clone selected for high productivity and genetic stability. The MCB underwent extensive characterization, including:

  • Isoenzyme analysis for species verification

  • Southern blotting to confirm gene integration and copy number

  • Adventitious agent testing to exclude viral contaminants .

Large-Scale Production in Bioreactors

Cell Culture Process

Dulaglutide is produced via fed-batch culture in stainless steel bioreactors. Key parameters include:

ParameterSpecificationPurpose
Temperature36.5°C ± 0.5°COptimal cell growth and protein expression
pH6.8–7.2Maintain metabolic activity
Dissolved oxygen30–50% air saturationPrevent hypoxia/oxidative stress
Feed strategyGlucose + amino acid solutionSustain productivity over 14–21 days

The process achieves titers of 2–3 g/L, with harvest criteria requiring ≥85% viability and <5% lactate accumulation .

Downstream Purification

Post-harvest clarification uses depth filtration to remove cells and debris. Purification involves:

  • Protein A affinity chromatography : Captures Fc-containing proteins with >95% recovery .

  • Cation-exchange chromatography (CEX) : Removes host cell proteins (HCPs) and DNA fragments.

  • Viral clearance : Implemented via 20 nm nanofiltration and low-pH incubation (pH 3.5 for 60 minutes) .

  • Ultrafiltration/diafiltration (UF/DF) : Concentrates the drug substance to 50–100 mg/mL in a histidine buffer (pH 5.0) .

Formulation and Stability Considerations

The final drug product contains:

ExcipientConcentrationFunction
Polysorbate 800.01% (w/v)Prevent aggregation at liquid-air interface
Citric acid10 mMMaintain pH 5.0 ± 0.5
Trehalose50 mg/mLCryoprotectant during lyophilization

Lyophilized formulations demonstrate stability for 24 months at -20°C, with reconstituted solutions stable for 30 days at 4°C . Accelerated stability studies (25°C/60% RH) show no degradation after 6 months .

Analytical Characterization

Purity and Identity Testing

  • Size-exclusion HPLC (SE-HPLC) : Quantifies monomeric dulaglutide (≥98%) vs. aggregates .

  • Mass spectrometry : Confirms molecular mass of 59,671 Da (±50 Da) for the glycosylated dimer .

  • Peptide mapping : Verifies amino acid sequence using tryptic digestion and LC-MS/MS .

Potency Assays

  • cAMP accumulation assay : Measures GLP-1 receptor activation in HEK293 cells (EC₅₀ = 0.5–1.0 nM) .

  • Glycemic control : Validated in streptozotocin-induced diabetic rats (HbA1c reduction ≥1.5% at 0.1 mg/kg) .

Challenges and Innovations

Glycosylation Heterogeneity

N-linked glycosylation at Asn126 introduces microheterogeneity. Process improvements, such as modulating manganese concentration (0.1–0.3 μM) in culture media, increased galactosylation from 65% to 85%, enhancing FcRn binding and half-life .

Scale-Up Considerations

Transitioning from 5,000 L to 15,000 L bioreactors required optimizing sparging rates (0.01–0.03 vvm) to prevent shear stress while maintaining oxygen transfer (kLa >10 h⁻¹) .

Regulatory and Environmental Compliance

The EMA assessment confirms dulaglutide’s environmental safety, with biodegradation >90% in 28-day OECD 301B tests . Residual host cell DNA is controlled to <1 ng/dose via anion-exchange chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Dulaglutide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Dulaglutide has a wide range of scientific research applications, including:

Mécanisme D'action

Dulaglutide exerts its effects by binding to glucagon-like peptide-1 receptors on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels stimulate insulin secretion and inhibit glucagon release, resulting in improved glycemic control. Additionally, Dulaglutide slows gastric emptying and reduces appetite, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Chemical and Structural Properties

Dulaglutide is a fusion protein comprising two GLP-1 analog molecules linked to a modified human immunoglobulin G4 (IgG4) Fc fragment. This structural design confers prolonged half-life (≈5 days) and resistance to dipeptidyl peptidase-4 (DPP-4) degradation . Key properties include:

  • Molecular Formula :
    • Full fusion protein: C₂₆₄₆H₄₀₄₄N₇₀₄O₈₃₆S₁₈ (molecular weight ≈59,669 Da) .
    • Active peptide component: C₁₄₉H₂₂₁N₃₇O₄₉ (molecular weight ≈3,314.62 Da) .
  • Physical Form : White to off-white powder, soluble in phosphate-buffered saline (PBS) .
  • Storage : Stable at ≤−20°C to −30°C, protected from light and freeze-thaw cycles .

Pharmacokinetics and Clinical Efficacy

Dulaglutide is administered once weekly via subcutaneous injection. Its pharmacokinetic profile includes:

  • Half-life : ≈5 days .
  • Bioavailability : ≈72% .
    Clinical trials demonstrate significant reductions in HbA1c (≈1.5–1.6%) and body weight (≈2.5–3.0 kg) over 26–52 weeks .

Comparison with Similar GLP-1 Receptor Agonists

Dulaglutide belongs to a class of GLP-1RAs that includes exenatide , liraglutide , and semaglutide . Below is a detailed comparison based on structural, pharmacokinetic, and clinical parameters.

Structural and Functional Differences

Parameter Dulaglutide Liraglutide Exenatide Semaglutide
Structure GLP-1 analog + IgG4 Fc Fatty acid-modified GLP-1 Synthetic exendin-4 analog Fatty acid-modified GLP-1
Molecular Weight ≈59,669 Da ≈3,751 Da ≈4,186 Da ≈4,114 Da
DPP-4 Resistance High Moderate Low High
Half-life ≈5 days ≈13 hours ≈2.4 hours ≈7 days
Dosing Frequency Once weekly Once daily Twice daily Once weekly

Advantages of Dulaglutide Over Peers

Convenience : Weekly dosing vs. daily or twice-daily regimens for liraglutide and exenatide .

Tolerability : Lower incidence of gastrointestinal side effects compared to exenatide .

Manufacturing Stability : Available as a ready-to-use solution (Trulicity®), avoiding reconstitution steps required for some competitors .

Key Research Findings and Data Tables

Pharmacokinetic Comparison of GLP-1RAs

Parameter Dulaglutide Liraglutide Semaglutide
Cmax (ng/mL) 114 34 50
Tmax (hours) 48–72 8–12 24–48
Renal Clearance Minimal Moderate Minimal

Cost and Availability (2025 Data)

Parameter Dulaglutide Liraglutide Semaglutide
Price (USD/mg) ≈$25–30 ≈$20–25 ≈$30–35
Global Availability FDA, EMA approved FDA, EMA approved FDA, EMA approved

Activité Biologique

Dulaglutide, identified by the CAS number 923950-08-7, is a glucagon-like peptide-1 (GLP-1) receptor agonist primarily used in the treatment of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by several mechanisms that enhance insulin secretion, inhibit glucagon release, and promote weight loss. This article delves into the biological activity of dulaglutide, supported by research findings, case studies, and data tables.

Dulaglutide mimics the effects of endogenous GLP-1, which plays a crucial role in glucose metabolism. The primary mechanisms include:

  • Insulin Secretion : Dulaglutide enhances glucose-dependent insulin secretion from pancreatic β-cells. Upon binding to the GLP-1 receptor, it stimulates intracellular signaling pathways that increase cAMP levels, leading to enhanced insulin granule exocytosis .
  • Glucagon Suppression : It inhibits glucagon secretion from α-cells in the pancreas, reducing hepatic glucose production and contributing to lower blood glucose levels .
  • Gastric Emptying : Dulaglutide slows gastric emptying, which helps reduce postprandial glucose spikes .
  • Weight Loss : By promoting satiety and reducing appetite, dulaglutide aids in weight management for T2DM patients .

Pharmacokinetics

Dulaglutide demonstrates a prolonged half-life due to its resistance to DPP-IV degradation. Key pharmacokinetic parameters include:

ParameterValue
Mean Time to Peak Plasma Concentration12 hours post-dose
Half-LifeApproximately 5 days
BioavailabilityApproximately 65%

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of dulaglutide in managing T2DM. A meta-analysis summarized findings from five pivotal studies:

Study ReferenceDose (mg)Change in HbA1c (%)Weight Change (kg)Adverse Events
0.1-0.5+0.5Mild nausea
0.5-1.5-1.0Gastrointestinal
1.0-1.8-2.5None significant
1.5-2.0-3.0Mild headache
5.0-2.4-4.0Rare cases

The results indicate a dose-dependent reduction in HbA1c levels and significant weight loss compared to placebo groups.

Case Studies

Case Study 1 : A 54-year-old male with poorly controlled T2DM was treated with dulaglutide (1 mg weekly). Over six months, his HbA1c decreased from 9.2% to 6.8%, and he lost 4 kg without significant adverse effects.

Case Study 2 : A cohort study involving 200 patients showed that those treated with dulaglutide had a higher adherence rate (85%) compared to those on traditional therapies (insulin glargine), which had an adherence rate of only 65% .

Safety Profile

While dulaglutide is generally well-tolerated, it is associated with some adverse effects:

  • Gastrointestinal Events : Nausea, vomiting, and diarrhea are common but usually transient.
  • Thyroid C-cell Tumors : Increased incidence observed in rodent studies; relevance to humans remains uncertain .
  • Pancreatitis : Rare cases reported; requires monitoring for symptoms.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 923950-08-7, and how can reproducibility be ensured?

Methodological guidance:

  • Prioritize peer-reviewed protocols from journals like Beilstein Journal of Organic Chemistry, emphasizing detailed experimental sections (e.g., reaction conditions, purification steps). Include characterization data (NMR, HPLC) for key intermediates and final products .
  • Validate reproducibility by cross-referencing spectral data with published benchmarks and adhering to strict purity criteria (>95% by analytical HPLC) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

Methodological guidance:

  • Combine spectroscopic methods (e.g., 1^1H/13^13C NMR, FT-IR) with chromatographic analysis (HPLC-MS) for structural confirmation. For physicochemical properties, employ DSC (differential scanning calorimetry) for thermal stability and UV-Vis for solubility profiling .
  • Document instrument calibration protocols and include raw data in supplementary materials to enable independent verification .

Q. How can preliminary biological activity studies for this compound be designed to minimize bias?

Methodological guidance:

  • Use blinded, randomized in vitro assays with positive/negative controls (e.g., dose-response curves in cell lines). Validate results through triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) .
  • Align with ethical frameworks for biochemical research, ensuring proper handling of biological materials and transparency in data reporting .

Advanced Research Questions

Q. How can contradictory spectral data for this compound’s polymorphic forms be resolved?

Methodological guidance:

  • Conduct variable-temperature XRD and solid-state NMR to differentiate polymorphs. Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, hydration states) .
  • Revisit synthetic protocols to isolate pure forms and validate findings against computational crystallography models (e.g., DFT-based lattice energy predictions) .

Q. What computational strategies are effective in modeling this compound’s reaction mechanisms?

Methodological guidance:

  • Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., cyclization, catalysis). Validate with kinetic isotope effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR) .
  • Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to refine transition-state models .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

Methodological guidance:

  • Perform meta-analyses of published datasets using PRISMA guidelines to identify methodological heterogeneity (e.g., assay types, cell lines). Apply funnel plots to assess publication bias .
  • Design follow-up studies with standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity) to reconcile contradictions .

Q. Methodological Frameworks

Q. How to align this compound research with theoretical frameworks in organic chemistry?

Methodological guidance:

  • Ground hypotheses in established theories (e.g., frontier molecular orbital theory for reactivity studies). Use conceptual frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic inquiries .
  • Justify methodological choices (e.g., solvent selection, catalyst loading) through literature-based rationale, citing precedents in analogous systems .

Q. What strategies optimize experimental design for high-throughput screening of this compound analogs?

Methodological guidance:

  • Implement factorial design (e.g., Box-Behnken) to minimize runs while maximizing variable coverage. Use robotic liquid handlers for precision and include Z’-factor validation to ensure assay robustness .
  • Apply cheminformatics tools (e.g., KNIME, MOE) for structure-activity relationship (SAR) analysis and prioritize analogs with favorable ADMET profiles .

Q. Data Analysis & Validation

Q. How should researchers statistically validate anomalous results in this compound studies?

Q. What are best practices for curating and sharing datasets on this compound?

Methodological guidance:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like ChemRxiv or Zenodo. Include metadata such as instrument parameters, raw spectra, and processing scripts .
  • Use standardized formats (e.g., JCAMP-DX for spectra) and cross-link datasets to publications via DOIs .

Propriétés

Key on ui mechanism of action

Dulaglutide activates the GLP-1 receptor found in pancreatic beta cells, increasing intracellular cyclic AMP (cAMP) in beta cells, leading to insulin release and subsequent reduction of blood glucose concentrations. Additionally, dulaglutide decreases glucagon secretion and slows gastric emptying.
Trulicity contains dulaglutide, which is a human GLP-1 receptor agonist with 90% amino acid sequence homology to endogenous human GLP-1 (7-37). Dulaglutide activates the GLP-1 receptor, a membrane-bound cell-surface receptor coupled to adenylyl cyclase in pancreatic beta cells. Dulaglutide increases intracellular cyclic AMP (cAMP) in beta cells leading to glucose-dependent insulin release. Dulaglutide also decreases glucagon secretion and slows gastric emptying.

Numéro CAS

923950-08-7

Formule moléculaire

C149H221N37O49

Poids moléculaire

3314.6 g/mol

Nom IUPAC

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1

Clé InChI

HPNPLWNTQBSMAJ-FBXRENMFSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N

SMILES canonique

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N

Key on ui application

Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.

Point d'ébullition

N/A

melting_point

N/A

Stockage

-20°C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.